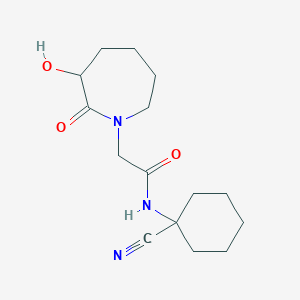
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide, also known as CX614, is a novel compound that has gained attention in the field of neuroscience for its potential therapeutic applications. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation.
作用機序
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. AMPA receptors are glutamate receptors that mediate fast synaptic transmission in the brain. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide enhances the activity of AMPA receptors, leading to an increase in synaptic strength and LTP.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance LTP and improve memory in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has neuroprotective effects, as it can reduce neuronal damage and improve functional recovery in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in lab experiments is its specificity for AMPA receptors, which allows researchers to investigate the role of these receptors in synaptic plasticity and memory formation. Another advantage is that N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for stroke and traumatic brain injury. One limitation of using N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several potential future directions for N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide research. One area of interest is the development of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide analogs with improved pharmacokinetic properties and selectivity for AMPA receptors. Another area of interest is the investigation of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in human clinical trials for its potential therapeutic applications in stroke and traumatic brain injury. Additionally, N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide could be used as a tool to investigate the role of AMPA receptors in other neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is a novel compound that has gained attention in the field of neuroscience for its potential therapeutic applications. It acts as a positive allosteric modulator of AMPA receptors, leading to an increase in synaptic strength and LTP. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance memory, have neuroprotective effects, and improve functional recovery in animal models of stroke and traumatic brain injury. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has the potential to be a valuable tool for investigating the role of AMPA receptors in synaptic plasticity and memory formation, as well as a potential therapeutic agent for neurological disorders.
合成法
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine with chloroacetyl chloride to form N-(cyclohexyl)-2-chloroacetamide. This compound is then reacted with sodium cyanide to form N-(cyclohexyl)-2-cyanacetamide, which is subsequently reacted with 3-hydroxy-2-oxoazepane-1-carboxylic acid to form N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide. The final product is then purified using column chromatography.
科学的研究の応用
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been investigated for its potential therapeutic applications in several areas of neuroscience, including memory enhancement, stroke, and traumatic brain injury. Studies have shown that N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide can enhance long-term potentiation (LTP), a process that is critical for learning and memory. N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to improve functional recovery in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c16-11-15(7-3-1-4-8-15)17-13(20)10-18-9-5-2-6-12(19)14(18)21/h12,19H,1-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUYAUEPOGKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCCC(C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)
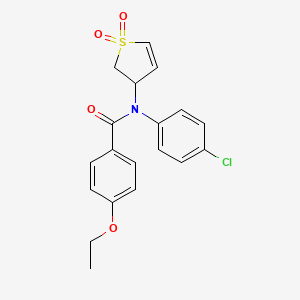
![N-Methyl-N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2988439.png)
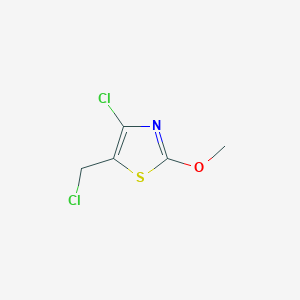

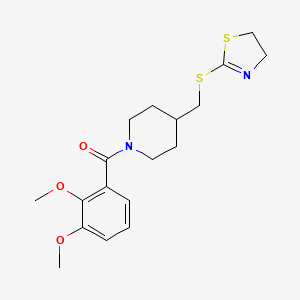
![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)
![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)
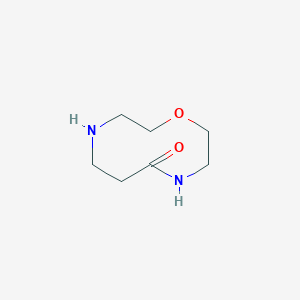

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)
![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)